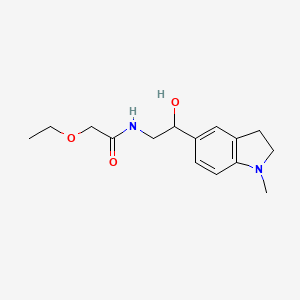

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological importance . While specific synthesis methods for 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are not available in the retrieved data, indole derivatives are generally synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is characterized by the presence of an indole ring, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis

While specific chemical reactions involving 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are not available in the retrieved data, indole derivatives are known to undergo various chemical reactions. For instance, they can participate in free radical reactions .Scientific Research Applications

Comparative Metabolism in Herbicides

Acetochlor, alachlor, butachlor, and metolachlor, related to the chemical structure of interest, are studied for their metabolic pathways in human and rat liver microsomes. These herbicides are known to be carcinogenic in rats, and their metabolites are studied for their role in carcinogenicity. This research is significant in understanding the metabolic activation pathways leading to DNA-reactive compounds in herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, which are structurally related, are synthesized and characterized for their coordination complexes and antioxidant activities. These studies are vital in understanding the potential medicinal applications of such compounds (Chkirate et al., 2019).

Herbicide Distribution in the Environment

Research on acetochlor, a compound with structural similarities, provides insights into its distribution in the hydrologic system. This study is crucial for understanding environmental impacts and the movement of such compounds in natural water systems (Kolpin, Nations, Goolsby, & Thurman, 1996).

Enzyme Inhibitory Activities of Analogue Compounds

Compounds analogous to 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are synthesized and evaluated for their inhibitory potential against various enzymes. This research contributes to understanding these compounds' therapeutic potentials and interactions with biological systems (Virk et al., 2018).

Photodegradation and Environmental Stability

The study of acetochlor's photodegradation in water provides insights into the environmental stability and degradation pathways of similar compounds. Understanding these pathways is essential for environmental risk assessment and management (Zheng & Ye, 2003).

Future Directions

The future directions for the study of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide and similar indole derivatives include the exploration of their diverse biological activities and potential therapeutic applications . There is also interest in developing novel methods of synthesis for these compounds .

properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-20-10-15(19)16-9-14(18)12-4-5-13-11(8-12)6-7-17(13)2/h4-5,8,14,18H,3,6-7,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBZZQBBCBBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613495.png)